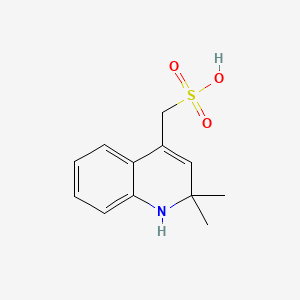![molecular formula C27H26N2O B12885884 N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 88067-71-4](/img/structure/B12885884.png)
N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group, which is known for its role in forming hydrogen bonds and enhancing the solubility of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. The resulting quinoline derivative is then subjected to further functionalization to introduce the phenyl and carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common reagents used in the industrial synthesis include aniline, glycerol, nitrobenzene, sulfuric acid, and various protecting groups to facilitate the selective functionalization of the quinoline core.
化学反应分析
Types of Reactions: N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives
科学研究应用
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The exact pathways involved depend on the specific biological activity being studied, but common targets include topoisomerases, kinases, and other enzymes involved in cell proliferation and survival.
相似化合物的比较
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents, leading to distinct biological activities.
Quinoline-4-carboxylic acid: This compound shares the quinoline core and carboxylic acid group but lacks the phenyl and carboxamide groups, resulting in different chemical properties and applications.
2-Phenylquinoline: This compound has a simpler structure with only a phenyl group attached to the quinoline core, making it less versatile in terms of chemical reactivity and biological activity.
The uniqueness of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler quinoline derivatives.
属性
CAS 编号 |
88067-71-4 |
|---|---|
分子式 |
C27H26N2O |
分子量 |
394.5 g/mol |
IUPAC 名称 |
N-(2-ethyl-6-propan-2-ylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-4-19-13-10-15-21(18(2)3)26(19)29-27(30)23-17-25(20-11-6-5-7-12-20)28-24-16-9-8-14-22(23)24/h5-18H,4H2,1-3H3,(H,29,30) |
InChI 键 |
FZBAXQHXPIUPSB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)
![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)
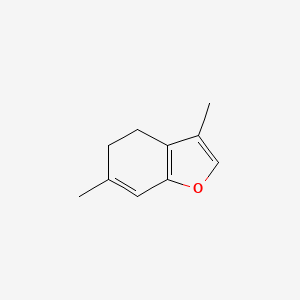
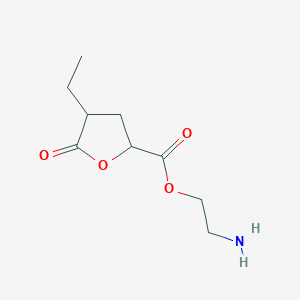
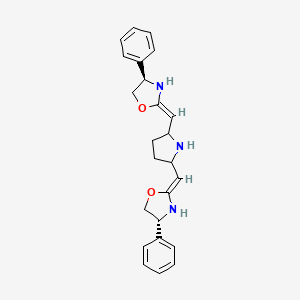
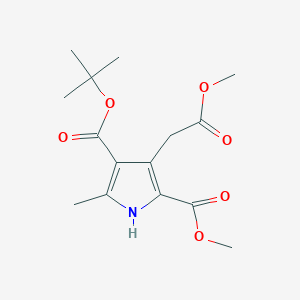
![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)
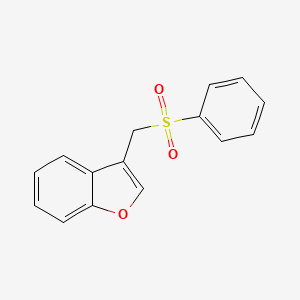
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

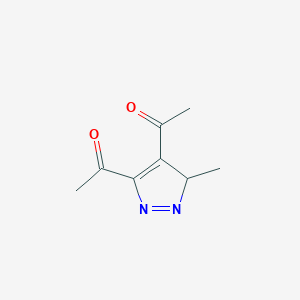
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
